2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a chlorophenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its molecular structure, synthesis methods, and potential applications in scientific research.
This compound is classified under the following categories:
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps starting from readily available precursors. The general synthetic route includes:
The synthesis often employs techniques such as refluxing in organic solvents and purification through recrystallization or chromatography to isolate the desired product with high purity.
The molecular structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H20ClN5O2S/c1-14-4-3-5-15(2)21(14)24-19(29)12-27-22(30)28-18(25-27)10-11-20(26-28)31-13-16-6-8-17(23)9-7-16/h3-11H,12-13H2,1-2H3,(H,24,29)
.The compound exhibits a complex arrangement of atoms including carbon (C), hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl). Its three-dimensional conformation can be studied using computational chemistry methods or X-ray crystallography for precise structural elucidation.
The compound may undergo various chemical reactions typical for triazoles and pyridazines:
These reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism of action for 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
The compound is expected to have specific physical properties such as:
Key chemical properties include:
Spectroscopic techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed for structural confirmation and purity analysis.
The compound holds potential applications in medicinal chemistry due to its structural features that suggest bioactivity. It may exhibit:
Further pharmacological studies are required to fully elucidate its therapeutic potential and mechanisms of action in biological systems .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5